molecular formula C9H14ClN3O2 B2719594 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride CAS No. 2138005-61-3

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Cat. No.: B2719594
CAS No.: 2138005-61-3
M. Wt: 231.68
InChI Key: ANMZMXUGJDIFRY-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a chemical compound with the molecular formula C9H14ClN3O2. It is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a cyclopropyl group attached to an oxadiazole ring, which is further connected to a morpholine moiety. This unique structure imparts specific chemical and physical properties to the compound, making it a valuable tool in research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the reaction of cyclopropyl amidoxime with morpholine in the presence of appropriate reagents and solvents. One efficient method for synthesizing 1,2,4-oxadiazole derivatives involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, or aldehydes, in a NaOH-DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups, resulting in moderate to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced oxadiazole compounds. Substitution reactions can produce a variety of substituted oxadiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a tool for studying biological processes and interactions at the molecular level.

    Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The cyclopropyl group and morpholine moiety may also contribute to the compound’s overall activity by influencing its binding affinity and selectivity for target molecules.

Comparison with Similar Compounds

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the cyclopropyl group, oxadiazole ring, and morpholine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-6(1)8-11-9(14-12-8)7-5-10-3-4-13-7;/h6-7,10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMZMXUGJDIFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CNCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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